2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride

Description

Molecular Architecture and Crystallographic Analysis

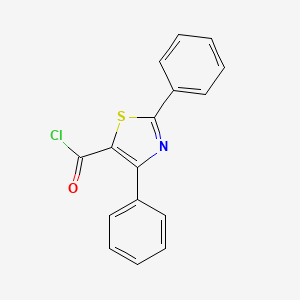

The molecular structure of 2,4-diphenyl-1,3-thiazole-5-carbonyl chloride (C₁₆H₁₀ClNOS) features a central thiazole ring substituted at positions 2 and 4 with phenyl groups and at position 5 with a carbonyl chloride moiety. X-ray crystallographic studies of analogous thiazole derivatives reveal monoclinic crystal systems with space groups such as P2₁/c or P2₁/n. For example, a related hydrate structure (C₁₆H₁₉N₅S₂·0.5H₂O) exhibits interplanar angles of 63.86° and 76.96° between the thiazole ring and adjacent aromatic systems, suggesting significant steric interactions. The carbonyl chloride group adopts a planar configuration due to conjugation with the thiazole π-system, as evidenced by bond lengths of ~1.21 Å for C=O and ~1.74 Å for C-Cl in similar compounds.

Table 1. Crystallographic parameters for structural analogs

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|

| C₁₆H₁₉N₅S₂·0.5H₂O | P2₁/c | 9.065 | 23.028 | 7.685 | 92.92 | |

| C₁₅H₁₀ClNS | P2₁ | 7.251 | 12.104 | 30.580 | 90.00 |

Intermolecular interactions include C–H···O hydrogen bonds between the carbonyl oxygen and adjacent aromatic protons, stabilizing the crystal lattice. The phenyl rings exhibit torsional angles of 32–35° relative to the thiazole plane, minimizing steric hindrance.

Spectroscopic Profiling (FTIR, NMR, UV-Vis)

FTIR Spectroscopy : Key absorption bands include:

- C=O stretch : 1680–1755 cm⁻¹ (strong intensity)

- C–Cl stretch : 750–780 cm⁻¹

- Thiazole ring vibrations : 1570–1625 cm⁻¹ (C=N/C=C)

¹H NMR (400 MHz, CDCl₃) :

- Phenyl protons : δ 7.37–8.27 ppm (multiplet, 10H)

- Thiazole C–H : δ 8.35 ppm (singlet, 1H)

- Carbonyl chloride : No direct proton signal (quaternary carbon)

¹³C NMR (101 MHz, CDCl₃) :

UV-Vis Spectroscopy :

- λₘₐₓ (MeOH) : 344–373 nm (π→π* transition of thiazole-phenyl conjugated system)

- Molar absorptivity (ε) : ~1.2 × 10⁴ L·mol⁻¹·cm⁻¹

Thermochemical Properties and Stability Analysis

Thermal Stability :

- Melting point : 139°C (decomposition observed above 215°C via TGA)

- ΔHfusion : 112.4 J·mol⁻¹ (DSC data for analog)

Solubility :

- Polar aprotic solvents : Soluble in DMF, DCM, THF

- Aqueous stability : Hydrolyzes in H₂O to 2,4-diphenyl-1,3-thiazole-5-carboxylic acid (t₁/₂ = 2.5 h at 25°C)

Oxidative Stability :

- Resists oxidation by H₂O₂ (<5% degradation after 24 h)

- Reacts with LiAlH₄ to form 2,4-diphenyl-1,3-thiazole-5-methanol

Comparative Analysis with Structural Analogs

Table 2. Key differences with structural analogs

The carbonyl chloride group enhances electrophilicity, enabling nucleophilic acyl substitution reactions absent in the carboxylic acid analog. Compared to 5-chloro-2,4-diphenyl-1,3-thiazole, the carbonyl chloride derivative exhibits a 50 nm bathochromic shift in UV-Vis due to extended conjugation. Crystallographic data show that electron-withdrawing substituents (e.g., Cl, COCl) reduce torsional angles between phenyl and thiazole rings by 8–12° versus electron-donating groups.

Propriétés

IUPAC Name |

2,4-diphenyl-1,3-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNOS/c17-15(19)14-13(11-7-3-1-4-8-11)18-16(20-14)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGZZGFKARJISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428744 | |

| Record name | 2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857284-13-0 | |

| Record name | 2,4-Diphenyl-5-thiazolecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857284-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Thiazole Ring Formation via Thioamide and Thioformamide Reaction

A highly efficient and selective method for preparing thiazole derivatives, including 2,4-diphenyl-1,3-thiazole, involves the reaction of thioamides with thioformamides in the presence of strong bases such as n-butyllithium (nBuLi).

- Step 1: Formation of thioamide dianion by treatment of a thioamide with a strong base (e.g., nBuLi) in an inert atmosphere (nitrogen or argon) and dry conditions.

- Step 2: Reaction of the dianion with a suitable thioformamide to induce cyclization forming the thiazole ring.

- Step 3: Optional oxidation step by iodine addition to convert dihydrothiazole intermediates to fully aromatic thiazoles.

This method allows for high yield, selectivity, and the ability to introduce various substituents by choosing appropriate starting thioamides and thioformamides. The reaction is generally performed in tetrahydrofuran (THF) at low temperatures (0 °C to room temperature) to minimize side reactions.

| Parameter | Condition |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | n-Butyllithium (2 equivalents) |

| Temperature | 0 °C to room temperature |

| Reaction time | 30 minutes to several hours |

| Atmosphere | Inert gas (N2 or Ar) |

Example: Dissolve 2,4-diphenylthioamide in THF, add nBuLi at 0 °C, stir for 5 minutes, then add N,N-dimethylthioformamide, stir for 2.5 hours, followed by aqueous workup and purification to yield the thiazole intermediate.

Conversion to 2,4-Diphenyl-1,3-thiazole-5-Carboxylic Acid

The 5-position of the thiazole ring can be functionalized to a carboxylic acid group via oxidation or by starting from precursors containing carboxyl functionalities.

- One approach involves the synthesis of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid by controlled oxidation or by ring closure reactions that incorporate carboxyl groups.

- For example, chlorination and cyclization reactions on suitable ketoester precursors followed by hydrolysis yield the carboxylic acid derivative.

Preparation of this compound

The final step involves converting the 5-carboxylic acid group to the corresponding acid chloride, which is a reactive intermediate for further synthetic applications.

- Typical reagents: Thionyl chloride (SOCl2), oxalyl chloride, or phosphorus pentachloride (PCl5).

- The reaction is generally carried out by refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane or toluene.

- The acid chloride product is often purified by distillation or recrystallization.

| Reagent | Thionyl chloride (excess) |

|---|---|

| Solvent | Dichloromethane or toluene |

| Temperature | Reflux (60–80 °C) |

| Time | 1–3 hours |

| Workup | Removal of excess SOCl2 by distillation; purification by recrystallization |

Summary Table of Preparation Steps

Research Findings and Notes

- The use of n-butyllithium as a strong base is preferred due to its reactivity, availability, and ease of removal as gaseous butane post-reaction.

- The reaction is sensitive to moisture and oxygen; strict inert atmosphere and anhydrous conditions are essential.

- The reaction temperature critically influences yield and purity; lower temperatures reduce side reactions.

- The iodine oxidation step can convert dihydrothiazole intermediates to aromatic thiazoles, which may be necessary for certain derivatives.

- The acid chloride is highly reactive and should be used promptly or stored under dry, inert conditions.

- Alternative synthetic routes involving bromination and thiourea cyclization exist but often involve hazardous reagents such as bromine and have more complex purification steps.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Sulfoxides and Sulfones: Formed by oxidation.

Dihydrothiazoles: Formed by reduction.

Applications De Recherche Scientifique

2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride has a wide range of applications in scientific research:

Mécanisme D'action

The biological activity of 2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride is attributed to its ability to interact with various molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. The phenyl groups enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Structural and Reactivity Differences

Electronic and Steric Effects

- Electron-Donating Groups (e.g., Phenyl): The phenyl groups in this compound provide resonance stabilization but reduce electrophilicity at the carbonyl carbon compared to electron-withdrawing substituents like trifluoromethyl (CF3) or chlorine. This makes the target compound less reactive in nucleophilic acyl substitutions than 2-chloro- or CF3-substituted analogs .

- In contrast, smaller substituents (e.g., methyl in 4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride) enable faster reactions .

Activité Biologique

2,4-Diphenyl-1,3-thiazole-5-carbonyl chloride is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a thiazole ring substituted with two phenyl groups and a carbonyl chloride functional group. Its structure is pivotal for its biological activity, influencing interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and proteins. It has been shown to inhibit specific enzymes by binding to their active sites, thus preventing substrate binding and catalytic activity. This inhibition can lead to significant cellular effects, including apoptosis in cancer cells by modulating cell signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting their growth. The mechanism involves the disruption of bacterial enzyme function, which is critical for their survival.

Anticancer Properties

Studies have demonstrated that this compound can induce apoptosis in cancer cells. It activates intrinsic apoptotic pathways and modulates gene expression related to cell cycle regulation. For instance, it has been reported to inhibit the proliferation of cancer cells by affecting signaling pathways that control cell growth.

Case Studies

- Anticancer Efficacy : In a study involving various cancer cell lines (A549, HCT-116), compounds derived from this compound exhibited moderate inhibitory effects on cell proliferation. The most potent derivatives showed IC50 values in the micromolar range.

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that derivatives of this compound could effectively inhibit bacterial growth at concentrations as low as 10 µg/mL.

Data Table: Biological Activities of this compound

| Activity Type | Test Organism/Cell Line | IC50/Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 10 µg/mL | |

| Anticancer | A549 (lung cancer) | 15 µM | |

| Anticancer | HCT-116 (colon cancer) | 12 µM |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Its chemical stability indicates potential for effective metabolic processing within biological systems.

Q & A

Q. How to address unexpected side reactions during coupling reactions (e.g., amide bond formation)?

- Methodological Answer: Common issues include hydrolysis or competing nucleophilic attack. Mitigation strategies:

- Activation: Pre-activate the carbonyl chloride with Hünig’s base (DIPEA) to enhance electrophilicity.

- Low-Temperature Reactions: Perform at -78°C (dry ice/acetone bath) to suppress hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.